N-[(4-acetylphenyl)carbamothioyl]-2-iodobenzamide
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Overview
Description
N-[(4-acetylphenyl)carbamothioyl]-2-iodobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetylphenyl group, a carbamothioyl group, and an iodobenzamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-acetylphenyl)carbamothioyl]-2-iodobenzamide typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone under inert conditions . The reaction is carried out under reflux to ensure complete conversion of the reactants to the desired product. The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and FT-IR .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-acetylphenyl)carbamothioyl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The iodine atom in the benzamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the replacement of the iodine atom with various functional groups.
Scientific Research Applications
N-[(4-acetylphenyl)carbamothioyl]-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its enzyme inhibition capabilities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]-2-iodobenzamide involves its interaction with specific molecular targets. For instance, its enzyme inhibition activity is attributed to its ability to bind to the active sites of enzymes like AChE and BChE, thereby preventing the breakdown of neurotransmitters . This interaction is facilitated by the compound’s unique chemical structure, which allows it to form stable complexes with the enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-acetylphenyl)carbamothioyl]pivalamide
- N-[(4-acetylphenyl)carbamothioyl]butanamide
- N-[(4-acetylphenyl)carbamothioyl]hexanamide
Uniqueness
N-[(4-acetylphenyl)carbamothioyl]-2-iodobenzamide stands out due to the presence of the iodine atom in its structure, which can significantly influence its reactivity and interaction with biological targets. This iodine atom can be a site for further functionalization, making the compound a valuable intermediate for the synthesis of more complex molecules.
Properties
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O2S/c1-10(20)11-6-8-12(9-7-11)18-16(22)19-15(21)13-4-2-3-5-14(13)17/h2-9H,1H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKADJYOHTOGHSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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